molecular formula C8H12N2O2 B8561745 Ethyl 3-(dimethylamino)-2-isocyanoacrylate

Ethyl 3-(dimethylamino)-2-isocyanoacrylate

Cat. No. B8561745
M. Wt: 168.19 g/mol
InChI Key: UISAVXQFGRNLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271236B1

Procedure details

To a solution of ethyl isocyanoacetate (5.0 g) in ethanol (100 mL) is added N,N-dimethyl-formamide dimethyl acetal (6.5 g) dropwise with stirring over 10 minutes. The reaction is stirred for 24 hours and the ethanol is evaporated. The resulting oil is passed through magnesium silicate using 50% ethyl acetate-hexanes as the eluant. The solvents are removed and the resulting oil is crystallized from ethyl acetate-hexanes to yield light yellow needles, 3.0 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>C(O)C>[CH2:7]([O:6][C:4](=[O:5])[C:3]([N+:1]#[C-:2])=[CH:11][N:12]([CH3:14])[CH3:13])[CH3:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
6.5 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is stirred for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the ethanol is evaporated
CUSTOM
Type
CUSTOM
Details
The solvents are removed
CUSTOM
Type
CUSTOM
Details
the resulting oil is crystallized from ethyl acetate-hexanes
CUSTOM
Type
CUSTOM
Details
to yield light yellow needles, 3.0 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)OC(C(=CN(C)C)[N+]#[C-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.